molecular formula C6H2F2N2 B573088 2,3-Difluoroisonicotinonitrile CAS No. 1210041-67-0

2,3-Difluoroisonicotinonitrile

Cat. No.: B573088
CAS No.: 1210041-67-0
M. Wt: 140.093
InChI Key: GPFKFUIMEAOQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoroisonicotinonitrile is an organic compound with the chemical formula C6H2F2N2. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications. The compound is known for its unique properties, including its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 2,3-Difluoroisonicotinonitrile involves the reaction of 2,3-difluoroisonicotinamide with 2,2,2-trifluoroacetic anhydride and triethylamine in dichloromethane at 15°C for 17 hours. The mixture is then diluted with water, and the organic layer is extracted with dichloromethane. The residue is purified by column chromatography to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoroisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted derivatives of this compound.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,3-Difluoroisonicotinonitrile is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 2,3-Difluoroisonicotinonitrile involves its ability to participate in various chemical reactions due to the presence of fluorine atoms. These atoms can influence the electronic properties of the compound, making it reactive towards nucleophiles and suitable for coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • 2,4-Difluoroisonicotinonitrile
  • 2,5-Difluoroisonicotinonitrile
  • 2,6-Difluoroisonicotinonitrile

Comparison: 2,3-Difluoroisonicotinonitrile is unique due to the position of the fluorine atoms on the pyridine ring, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behaviors and applications .

Properties

IUPAC Name

2,3-difluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFKFUIMEAOQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.